molecular formula C17H14ClNO3 B160317 4-[2-(Benzoyloxy)ethyl]-3-chloro-1,3-dihydro-2H-indol-2-one CAS No. 139122-17-1

4-[2-(Benzoyloxy)ethyl]-3-chloro-1,3-dihydro-2H-indol-2-one

Cat. No.: B160317
CAS No.: 139122-17-1
M. Wt: 315.7 g/mol
InChI Key: QXZUSCSOBQPDPX-UHFFFAOYSA-N
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Description

4-[2-(Benzoyloxy)ethyl]-3-chloro-1,3-dihydro-2H-indol-2-one is a chemical compound with the molecular formula C17H14ClNO3. It is known for its role as an intermediate in the synthesis of various pharmaceuticals, particularly in the production of ropinirole . This compound is characterized by its indole structure, which is a common motif in many biologically active molecules.

Preparation Methods

The synthesis of 4-[2-(Benzoyloxy)ethyl]-3-chloro-1,3-dihydro-2H-indol-2-one involves several steps. One common method starts with the synthesis of isochroman from phenyl ethanol through an intramolecular Friedel-Crafts alkylation reaction. The intermediate is then subjected to ring opening, salt formation, hydrolysis, nitrostyrene formation, and finally, the Royer reaction to yield the target compound . The overall yield of this process is approximately 31.51% .

Chemical Reactions Analysis

4-[2-(Benzoyloxy)ethyl]-3-chloro-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-[2-(Benzoyloxy)ethyl]-3-chloro-1,3-dihydro-2H-indol-2-one is primarily related to its role as an intermediate in the synthesis of ropinirole. Ropinirole acts as a dopamine agonist, binding to dopamine receptors in the brain and mimicking the effects of dopamine. This helps alleviate symptoms of Parkinson’s disease and restless legs syndrome by improving motor control and reducing discomfort .

Comparison with Similar Compounds

4-[2-(Benzoyloxy)ethyl]-3-chloro-1,3-dihydro-2H-indol-2-one can be compared to other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indomethacin: A nonsteroidal anti-inflammatory drug used to reduce fever, pain, and inflammation.

    Serotonin: A neurotransmitter that contributes to feelings of well-being and happiness.

The uniqueness of this compound lies in its specific structure and its role as an intermediate in the synthesis of ropinirole, which has significant therapeutic applications .

Properties

IUPAC Name

2-(3-chloro-2-oxo-1,3-dihydroindol-4-yl)ethyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3/c18-15-14-11(7-4-8-13(14)19-16(15)20)9-10-22-17(21)12-5-2-1-3-6-12/h1-8,15H,9-10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXZUSCSOBQPDPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCC2=C3C(C(=O)NC3=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50433925
Record name 2-(3-Chloro-2-oxo-2,3-dihydro-1H-indol-4-yl)ethyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139122-17-1
Record name 4-[2-(Benzoyloxy)ethyl]-3-chloro-1,3-dihydro-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139122-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Chloro-2-oxo-2,3-dihydro-1H-indol-4-yl) ethyl benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139122171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3-Chloro-2-oxo-2,3-dihydro-1H-indol-4-yl)ethyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-chloro-2-oxo-2,3-dihydro-1H-indol-4-yl) ethyl benzoate
Source European Chemicals Agency (ECHA)
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